4,6-Dimethyl-1H-benzimidazol-2-amine
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Description
4,6-Dimethyl-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Amino-5,7-dimethylbenzimidazole, also known as 4,6-Dimethyl-1H-benzimidazol-2-amine, is the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) .
Mode of Action
It is known that the compound interacts with its target enzyme, leading to changes in the enzyme’s activity . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Pathways
The compound affects the biochemical pathway involving the synthesis of alpha-ribazole-5’-phosphate This pathway is crucial for the functioning of various biological processes
Pharmacokinetics
Benzimidazoles, in general, are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazoles have been found to exhibit a wide range of biological activities including antibacterial, antifungal, analgesic, and cardiovascular in addition to anticancer activities .
Action Environment
It is known that benzimidazoles are stable compounds and their action can be influenced by various factors such as ph, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
4,6-Dimethyl-1H-benzimidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, which can affect various metabolic pathways. For example, benzimidazole derivatives, including this compound, have shown inhibitory effects on enzymes involved in DNA synthesis and repair . This interaction can lead to the disruption of cellular processes and has potential therapeutic applications in treating diseases such as cancer.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound can alter gene expression, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . This compound can also interact with DNA, causing changes in gene expression and potentially leading to cell death. The inhibition of enzyme activity and alteration of gene expression are key mechanisms through which this compound exerts its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound can result in sustained inhibition of cellular processes and potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs. Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular function. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its biological activity. The ability of this compound to reach its target sites is crucial for its effectiveness as a therapeutic agent.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules and increase its efficacy in modulating cellular processes.
Properties
IUPAC Name |
4,6-dimethyl-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBRJYQGDNOFEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597423 |
Source
|
Record name | 4,6-Dimethyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67469-39-0 |
Source
|
Record name | 4,6-Dimethyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.